An In-depth Technical Guide to 2-(1-Methylethyl)-1H-imidazol-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 2-(1-Methylethyl)-1H-imidazol-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-Methylethyl)-1H-imidazol-4-amine, a substituted imidazole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and predictive models to offer valuable insights for researchers. The guide covers structural identification, physicochemical properties, a plausible synthetic pathway, proposed analytical methodologies, and potential biological activities. This document is intended to serve as a foundational resource to facilitate further research and application of this compound.
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-aminoimidazole moiety, in particular, is a key pharmacophore in various natural products and synthetic compounds with potent biological effects, such as antibiofilm and antimicrobial activities.[4][5]
The subject of this guide, 2-(1-Methylethyl)-1H-imidazol-4-amine, features an isopropyl group at the 2-position and an amine group at the 4-position of the imidazole ring. This substitution pattern is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide aims to provide a detailed, albeit partially predictive, technical profile of this molecule to support its exploration in drug discovery and development.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount for any chemical research. This section details the key identifiers for 2-(1-Methylethyl)-1H-imidazol-4-amine.
| Identifier | Value | Source |
| IUPAC Name | 2-(1-Methylethyl)-1H-imidazol-4-amine | ChemSrc |
| CAS Number | 1314914-81-2 | [4] |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | ChemSrc |
| SMILES | CC(C)c1[nH]c(N)cn1 | - |
| InChI | InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H3,7,8,9) | - |
Diagram of the molecular structure of 2-(1-Methylethyl)-1H-imidazol-4-amine:
Caption: Molecular structure of 2-(1-Methylethyl)-1H-imidazol-4-amine.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| pKa (most basic) | 8.0 - 9.0 | The amino group and imidazole ring nitrogens contribute to the basicity. The predicted value is in line with similar 2-alkyl-4-aminoimidazoles. |
| logP | 0.5 - 1.5 | The isopropyl group increases lipophilicity compared to unsubstituted aminoimidazole. |
| Water Solubility | Moderately Soluble | Expected to be soluble in water, especially at acidic pH due to the basic amine and imidazole functionalities. |
| Boiling Point | ~250 - 280 °C | Estimated based on the molecular weight and functional groups. |
| Melting Point | Not available | - |
Proposed Synthesis Pathway
While a specific synthesis for 2-(1-Methylethyl)-1H-imidazol-4-amine is not published, a plausible route can be extrapolated from established methods for synthesizing substituted imidazoles. A robust approach involves the construction of the imidazole core from acyclic precursors. One such method is the condensation of an α-aminoketone with a source of the C2 fragment, in this case, an isopropyl-containing species.
A more detailed, analogous synthesis has been described for 2-Isopropyl-1H-benzo[d]imidazol-5-amine, which involves a two-step process: a Phillips-Ladenburg condensation followed by the reduction of a nitro group.[8] A similar strategy could be adapted for the synthesis of the target molecule.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2-(1-Methylethyl)-1H-imidazol-4-amine.
Detailed Experimental Protocol (Hypothetical):
This protocol is a hypothetical adaptation based on general imidazole synthesis methodologies.[9]
Step 1: Synthesis of a Protected 2-isopropyl-1H-imidazol-4-amine Intermediate
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Reaction Setup: To a solution of a suitable protected α-aminoketone (e.g., N-Boc-2-amino-1-chloroacetone) (1.0 eq) in a polar aprotic solvent such as acetonitrile, add isobutyramidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 12-24 hours.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate.
Step 2: Deprotection to Yield 2-(1-Methylethyl)-1H-imidazol-4-amine
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Reaction Setup: Dissolve the protected intermediate from Step 1 in a suitable solvent (e.g., dichloromethane for a Boc-protecting group).
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Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature. Monitor the deprotection by TLC.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of 2-(1-Methylethyl)-1H-imidazol-4-amine would rely on a combination of spectroscopic and analytical techniques.[10]
Predicted Spectroscopic Data:
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¹H NMR (in DMSO-d₆):
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A doublet corresponding to the two methyl groups of the isopropyl substituent.
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A septet for the methine proton of the isopropyl group.
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A singlet for the proton at the 5-position of the imidazole ring.
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A broad singlet for the amine protons (NH₂).
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A broad singlet for the imidazole NH proton.
-
-
¹³C NMR (in DMSO-d₆):
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Signals for the methyl and methine carbons of the isopropyl group.
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Three distinct signals for the imidazole ring carbons (C2, C4, and C5).
-
-
Mass Spectrometry (ESI+):
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A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.10.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
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Broad N-H stretching bands for the amine and imidazole groups in the region of 3100-3400 cm⁻¹.
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C-H stretching bands for the isopropyl group around 2850-3000 cm⁻¹.
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C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1500-1650 cm⁻¹ region.
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Analytical Workflow:
Caption: Proposed analytical workflow for the characterization of 2-(1-Methylethyl)-1H-imidazol-4-amine.
A high-performance liquid chromatography (HPLC) method would be essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV or mass spectrometric detection would be a suitable starting point.[3]
Potential Biological Activity and Applications
While no specific biological activities have been reported for 2-(1-Methylethyl)-1H-imidazol-4-amine, the broader class of 2-aminoimidazoles has shown significant promise in several therapeutic areas.
-
Antimicrobial and Antifungal Activity: 2-aminoimidazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[4] Some have shown efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Antibiofilm Activity: A notable feature of some 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics.[5] This makes them attractive candidates for adjuvant therapies.
-
Other Potential Applications: The imidazole scaffold is a versatile platform for designing ligands for various biological targets. Depending on the overall molecular structure, derivatives can be developed as enzyme inhibitors or receptor modulators. The isopropyl group may enhance binding to hydrophobic pockets in target proteins.
Conclusion and Future Directions
2-(1-Methylethyl)-1H-imidazol-4-amine is a small molecule with potential for further investigation in drug discovery. This technical guide has provided a comprehensive, though partially predictive, overview of its chemical structure, properties, and potential. Future research should focus on the development of a reliable synthetic route and the thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activities, particularly antimicrobial and antibiofilm effects, is warranted to explore its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such endeavors.
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